molecular formula C12H14N2O2 B4543603 N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B4543603
M. Wt: 218.25 g/mol
InChI Key: ZZHHMDIIQWRWEL-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a unique structure that includes an indole ring with two methyl groups and an acetamide group, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves the reaction of 4,7-dimethylindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The detailed steps are as follows:

    Starting Material: 4,7-dimethylindole

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Reflux in an organic solvent (e.g., toluene) for several hours

    Purification: Recrystallization from ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid.

    Reduction: Formation of N-(4,7-dimethyl-2-hydroxy-1,3-dihydroindol-3-yl)acetamide.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-dihydroindol-3-yl)acetamide
  • N-(4-methyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
  • N-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetamide

Uniqueness

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide is unique due to the presence of two methyl groups at positions 4 and 7 of the indole ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-6-4-5-7(2)10-9(6)11(12(16)14-10)13-8(3)15/h4-5,11H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHHMDIIQWRWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)NC2=C(C=C1)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 6
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N-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide

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